Lysosomal Cysteamine Transporter Affinity: [2-(Ethylthio)ethyl]methylamine Scaffold Outperforms the Closest Aminothiol Competitor
The core scaffold of [2-(Ethylthio)ethyl]methylamine—namely 2-(ethylthio)ethylamine—was tested in a head-to-head panel of aminothiol and aminosulfide analogs for competitive inhibition of [³H]cysteamine uptake into Percoll-purified human fibroblast lysosomes. The assay was performed at pH 7.0, 37 °C, with kinetic characterization of saturable transport (Km = 0.88 mM for cysteamine). The ethylthioethylamine scaffold exhibited the lowest Ki = 0.64 mM among all tested analogs, representing a 13.5% improvement in binding affinity over the closest competitor, 1-amino-2-methyl-2-propanethiol (Ki = 0.74 mM), and a 7.7-fold advantage over the weakest recognized analog, bis(2-aminoethyl)sulfide (Ki = 4.9 mM) [1]. Notably, compounds lacking either a sulfur atom or an amino group (ethanolamine, taurine, β-mercaptoethanol, ethylenediamine, histamine, dopamine) were not recognized at all, confirming stringent structural requirements . The N-methyl substitution present in the target compound [2-(Ethylthio)ethyl]methylamine is expected to further modulate pharmacokinetic properties (logP enhancement by ~0.5 units for secondary vs. primary amine [2]) while retaining the core recognition elements, though direct Ki data for the N-methylated derivative have not been published.
| Evidence Dimension | Competitive inhibition constant (Ki) for lysosomal cysteamine transporter |
|---|---|
| Target Compound Data | Ki = 0.64 mM (for 2-(ethylthio)ethylamine; the core scaffold of [2-(Ethylthio)ethyl]methylamine) |
| Comparator Or Baseline | 1-amino-2-methyl-2-propanethiol (Ki = 0.74 mM); 2-dimethylaminoethanethiol (Ki = 0.87 mM); thiocholine (Ki = 1.6 mM); bis(2-aminoethyl)sulfide (Ki = 4.9 mM) |
| Quantified Difference | 13.5% lower Ki vs. closest aminothiol; 7.7-fold lower Ki vs. weakest recognized analog |
| Conditions | Percoll-purified human fibroblast lysosomes; [³H]cysteamine uptake; pH 7.0; 37 °C; Km(cysteamine) = 0.88 mM |
Why This Matters
For cystinosis-relevant lysosomal targeting studies or transporter pharmacology, this scaffold provides the highest reported affinity among recognized aminosulfide ligands, directly informing rank-order selection for in vitro probe development.
- [1] R. L. Pisoni, G. Y. Park, V. Q. Velilla, J. G. Thoene. Detection and Characterization of a Transport System Mediating Cysteamine Entry into Human Fibroblast Lysosomes: Specificity for Aminoethylthiol and Aminoethylsulfide Derivatives. Journal of Biological Chemistry, 1995, 270(3), 1179–1184. View Source
- [2] Chegg Study. Calculate logP: primary amine contribution = –1.19; secondary amine contribution = –0.67. Available at: https://www.chegg.com. View Source
